molecular formula C3H5NO B021484 Oxazoline CAS No. 504-77-8

Oxazoline

Cat. No. B021484
M. Wt: 71.08 g/mol
InChI Key: IMSODMZESSGVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05827868

Procedure details

Triphenylphosphine (654 mg, 2.46 mmol) was added to a stirred solution of diamide F (400 mg, 0.75 mmol) in acetonitrile (15 mL). After a few minutes, N,N-diisopropylethyl amine (440 μl, 2.52 mmol) was added. Addition of carbon tetrachloride (800 μl) followed. The mixture was stirred for 24 hours, diluted with ethyl acetate (100 mL) and washed with aqueous sodium bicarbonate solution and brine. The organic extract was dried (magnesium sulfate), filtered and concentrated. The residue was chromatographed on a silica gel column and eluted with 50% ethyl acetate in hexanes, followed by ethyl acetate and 2-5% methanol in ethyl acetate to obtain oxazoline G (450 mg, contaminated with triphenylphosphine oxide) as a mixture of diastereomers.
Quantity
654 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
440 μL
Type
reactant
Reaction Step Two
Quantity
800 μL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[N:21]([C:23](N=NC(N(C)C)=O)=[O:24])C.C(N(CC)C(C)C)(C)C.C(Cl)(Cl)(Cl)Cl>C(#N)C.C(OCC)(=O)C>[O:24]1[CH2:14][CH2:19][N:21]=[CH:23]1.[C:14]1([P:7](=[O:24])([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
654 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=O)N=NC(=O)N(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
440 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
800 μL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a few minutes
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate solution and brine
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column
WASH
Type
WASH
Details
eluted with 50% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1C=NCC1
Name
Type
product
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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